molecular formula C13H18O B13575951 1-(3-Tert-butylphenyl)acetone

1-(3-Tert-butylphenyl)acetone

Cat. No.: B13575951
M. Wt: 190.28 g/mol
InChI Key: FGAFKGGYMFTPPH-UHFFFAOYSA-N
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Description

1-(3-Tert-butylphenyl)acetone is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Tert-butylphenyl)acetone can be synthesized through several methods, one of which involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 3-tert-butylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out at room temperature or under mild heating conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave-assisted techniques to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve product selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(3-Tert-butylphenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-tert-butylphenyl)acetone involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This interaction can be studied using molecular docking and kinetic analysis to understand the binding affinity and inhibition kinetics .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)acetone: Similar structure but with the tert-butyl group in the para position.

    1-(3,5-Di-tert-butylphenyl)acetone: Contains two tert-butyl groups on the phenyl ring.

    1-(3-Tert-butylphenyl)ethanol: The ketone group is reduced to an alcohol.

Uniqueness

1-(3-Tert-butylphenyl)acetone is unique due to the specific positioning of the tert-butyl group, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-tert-butylphenyl)propan-2-one

InChI

InChI=1S/C13H18O/c1-10(14)8-11-6-5-7-12(9-11)13(2,3)4/h5-7,9H,8H2,1-4H3

InChI Key

FGAFKGGYMFTPPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(C)(C)C

Origin of Product

United States

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